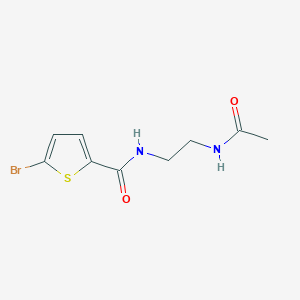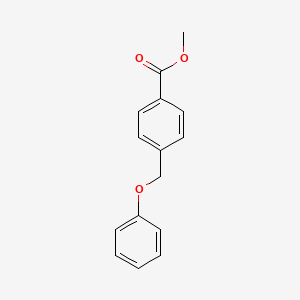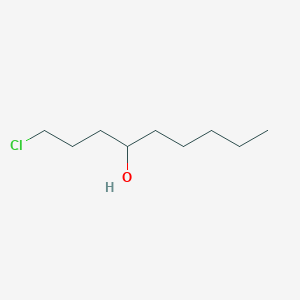
1-CHLORONONAN-4-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-CHLORONONAN-4-OL is an organic compound that belongs to the class of alcohols and halides. It is characterized by the presence of a hydroxyl group (-OH) and a chlorine atom attached to a nonane chain. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-CHLORONONAN-4-OL can be synthesized through several methods. One common approach involves the chlorination of 4-nonanol. This reaction typically uses thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) as chlorinating agents under controlled conditions to replace the hydroxyl group with a chlorine atom.
Another method involves the hydrolysis of 1-chloro-4-nonene. This reaction requires the presence of a strong acid, such as hydrochloric acid (HCl), to facilitate the addition of a hydroxyl group to the double bond, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, this compound can be produced on a larger scale using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-CHLORONONAN-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 1-chloro-4-nonanone.
Reduction: The chlorine atom can be reduced to form 4-nonanol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions (OH⁻), to form 4-nonanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: 1-chloro-4-nonanone
Reduction: 4-nonanol
Substitution: 4-nonanol
Applications De Recherche Scientifique
1-CHLORONONAN-4-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a reagent in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.
Industry: It is used in the production of surfactants, lubricants, and plasticizers.
Mécanisme D'action
The mechanism of action of 1-CHLORONONAN-4-OL involves its interaction with specific molecular targets. In biochemical reactions, the hydroxyl group can participate in hydrogen bonding and nucleophilic attacks, while the chlorine atom can undergo substitution reactions. These interactions can affect various biochemical pathways and enzyme activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Chloro-2-nonanol
- 1-Chloro-3-nonanol
- 1-Chloro-5-nonanol
Uniqueness
1-CHLORONONAN-4-OL is unique due to its specific position of the chlorine atom and hydroxyl group on the nonane chain. This unique structure influences its reactivity and the types of reactions it can undergo, making it distinct from other chloro-nonanol isomers.
Propriétés
Numéro CAS |
54131-58-7 |
|---|---|
Formule moléculaire |
C9H19ClO |
Poids moléculaire |
178.70 g/mol |
Nom IUPAC |
1-chlorononan-4-ol |
InChI |
InChI=1S/C9H19ClO/c1-2-3-4-6-9(11)7-5-8-10/h9,11H,2-8H2,1H3 |
Clé InChI |
OALZIEQUXNGQMI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(CCCCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


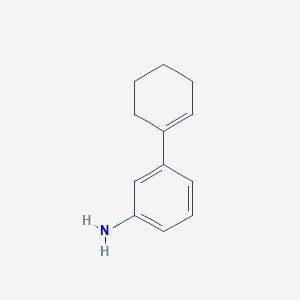
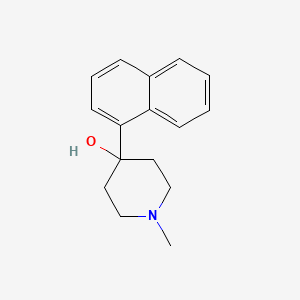
![3-[(4-pyridin-4-yl-1,3-thiazol-2-yl)amino]benzoic acid](/img/structure/B8751675.png)
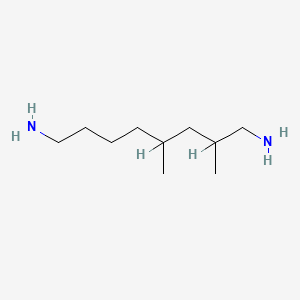
![2-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic Acid](/img/structure/B8751709.png)

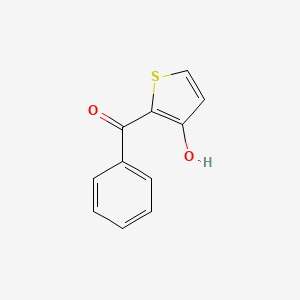
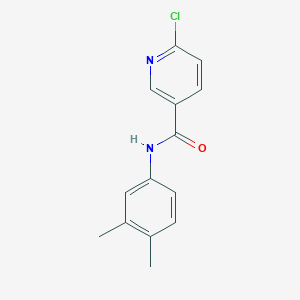

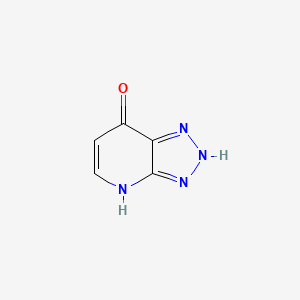
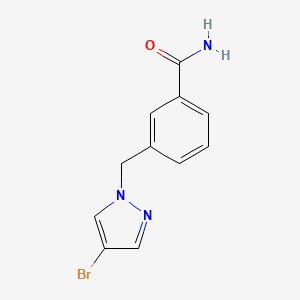
![3-[bis(2-chloroethyl)amino]-4-methoxybenzoic acid](/img/structure/B8751738.png)
